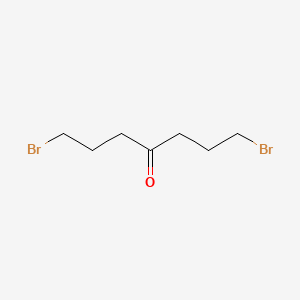
beta-NADP-dialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-NADP-dialdehyde, also known as beta-nicotinamide adenine dinucleotide phosphate dialdehyde, is a biochemical compound used in various scientific research fields. It is a derivative of nicotinamide adenine dinucleotide phosphate (NADP), which plays a crucial role in cellular metabolism as a cofactor in redox reactions. This compound is particularly significant in proteomics research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-NADP-dialdehyde typically involves the oxidation of NADP using periodate. This reaction is carried out under controlled conditions to ensure the selective oxidation of the ribose moiety in NADP, resulting in the formation of the dialdehyde derivative . The reaction conditions often include a buffered aqueous solution and a specific temperature range to optimize the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in bulk quantities. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle large-scale chemical reactions and ensure product consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-NADP-dialdehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the aldehyde groups, which are highly reactive and can form various derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products: The major products formed from the reactions of this compound include reduced forms of the compound, various substituted derivatives, and oxidized products. These products are often used in further biochemical studies and applications .
Wissenschaftliche Forschungsanwendungen
Beta-NADP-dialdehyde has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying redox reactions and enzyme mechanisms. In biology, it serves as a tool for investigating metabolic pathways and cellular processes. In medicine, this compound is used in the development of diagnostic assays and therapeutic agents. Additionally, it has industrial applications in the production of biochemical reagents and analytical standards .
Wirkmechanismus
The mechanism of action of beta-NADP-dialdehyde involves its interaction with various molecular targets and pathways. As a derivative of NADP, it participates in redox reactions by acting as an electron donor or acceptor. This property allows it to influence various biochemical processes, including energy metabolism, oxidative stress response, and signal transduction. The aldehyde groups in this compound also enable it to form covalent bonds with nucleophiles, further expanding its range of biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to beta-NADP-dialdehyde include other derivatives of NADP, such as NADP-oxidized and NADP-reduced forms. These compounds share similar chemical structures and participate in similar biochemical reactions .
Uniqueness: What sets this compound apart from its similar compounds is the presence of the dialdehyde groups, which confer unique reactivity and versatility. This makes this compound particularly valuable in research applications that require specific chemical modifications or interactions .
Conclusion
This compound is a versatile and valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an essential tool for studying various biochemical processes and developing new diagnostic and therapeutic agents.
Eigenschaften
Molekularformel |
C21H27N7NaO17P3+ |
|---|---|
Molekulargewicht |
765.4 g/mol |
InChI |
InChI=1S/C21H26N7O17P3.Na/c22-18-15-20(25-9-24-18)28(10-26-15)21-17(44-46(33,34)35)16(31)13(43-21)8-41-48(38,39)45-47(36,37)40-7-12(5-29)42-14(6-30)27-3-1-2-11(4-27)19(23)32;/h1-6,9-10,12-14,16-17,21,31H,7-8H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/p+1 |
InChI-Schlüssel |
SVRCQLPQIMPAAT-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C(C=O)OC(COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)O)O)C=O)C(=O)N.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)

![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)
![Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)






![1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate](/img/structure/B12279460.png)

![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate](/img/structure/B12279479.png)
![17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12279480.png)
